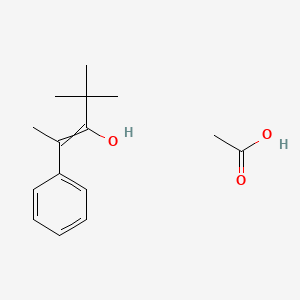
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol is an organic compound with the molecular formula C13H18O2. This compound is characterized by the presence of an acetic acid group and a 4,4-dimethyl-2-phenylpent-2-en-3-ol moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-phenylpent-2-en-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenylpent-2-en-3-ol: Lacks the acetic acid group but shares the core structure.
Acetic acid: A simpler compound with a single acetic acid group.
Phenylacetic acid: Contains a phenyl group attached to the acetic acid moiety.
Uniqueness
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol is unique due to the combination of its acetic acid group and the 4,4-dimethyl-2-phenylpent-2-en-3-ol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
112370-57-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-10(12(14)13(2,3)4)11-8-6-5-7-9-11;1-2(3)4/h5-9,14H,1-4H3;1H3,(H,3,4) |
InChI Key |
CMDPYGOGMNKUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C)(C)C)O)C1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















